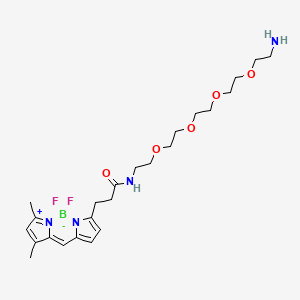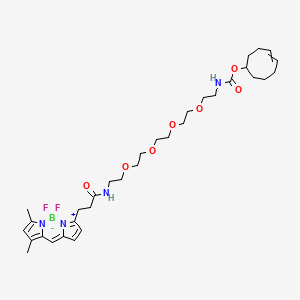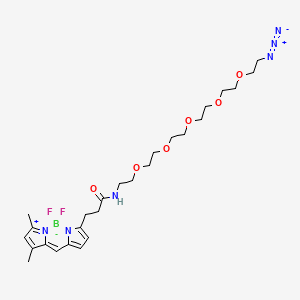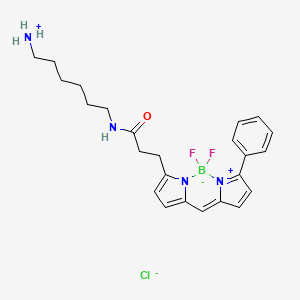
2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9N3O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Mechanism of Action
Target of Action
The primary target of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is the betaine/GABA transporter 1 (BGT1) . BGT1 is a subtype of the GABA transporters (GATs), which play a critical role in the regulation and termination of the GABA-mediated signaling .
Mode of Action
This compound acts as a substrate-inhibitor of BGT1 . It interacts with the orthosteric site of the transporter . The non-conserved residues Q299 and E52 in hBGT1, as well as the conformational flexibility of the compounds, potentially contribute to the subtype-selectivity of this compound and its analogs .
Biochemical Pathways
The compound affects the GABAergic neurotransmission pathway . GABA is the principal inhibitory neurotransmitter in the central nervous system and plays a fundamental role in the overall balance between neuronal excitation and inhibition . Dysfunctional GABAergic neurotransmission is implicated in a number of neurological disorders .
Pharmacokinetics
It is known that the compound is a substrate for hbgt1 , suggesting that it may be taken up into cells via this transporter
Result of Action
The compound’s action as a substrate-inhibitor of BGT1 can lead to changes in GABAergic neurotransmission . This could potentially have effects on neuronal excitation and inhibition balance, impacting various neurological conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is also soluble in DMSO
Biochemical Analysis
Biochemical Properties
The compound interacts with the betaine/GABA transporter 1 (BGT1), a member of the GABAergic system . The GABAergic system plays a critical role in the regulation and termination of the GABA-mediated signaling and functions as key proteins in neurotransmitter uptake .
Cellular Effects
The compound is a substrate for the betaine/GABA transporter 1 (BGT1), suggesting it interacts with the orthosteric site of the transporter . This interaction can influence cell function by regulating the uptake of neurotransmitters .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with the betaine/GABA transporter 1 (BGT1) . It has been suggested that the non-conserved residues Q299 and E52 in BGT1, as well as the conformational flexibility of the compound, potentially contribute to the subtype-selectivity of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride and its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with β-ketoesters, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Ectoine: A cyclic amino acid derivative with protective properties against environmental stress.
2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid: Another pyrimidine derivative with similar structural features.
Uniqueness
Its ability to act as a substrate-inhibitor for BGT1 sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c6-5-7-1-3(2-8-5)4(9)10;/h3H,1-2H2,(H,9,10)(H3,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGIRCVGFLZIDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=C(N1)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185444-92-2 |
Source


|
| Record name | 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: The Betaine/GABA Transporter 1 (BGT1) plays a crucial role in regulating the levels of neurotransmitters GABA (gamma-aminobutyric acid) and betaine in the brain. [] GABA is a major inhibitory neurotransmitter, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. By developing compounds that selectively target BGT1, researchers aim to modulate GABAergic neurotransmission and potentially develop new therapeutic strategies for these conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)

![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)









